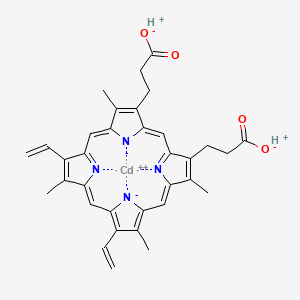

Cd(II) protoporphyrin IX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H32CdN4O4 |

|---|---|

Molecular Weight |

673.1 g/mol |

IUPAC Name |

cadmium(2+);3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |

InChI |

InChI=1S/C34H34N4O4.Cd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

ZNUXCYFRQDQURC-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Cd(II) Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cadmium(II) Protoporphyrin IX, a metalloporphyrin of interest for various research applications. This document details a feasible synthetic protocol, purification methods, and a full characterization profile based on available scientific literature and established principles of metalloporphyrin chemistry.

Introduction

Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a crucial precursor to heme and chlorophyll.[1] Its extended π-conjugated system allows for the chelation of various metal ions, forming metalloporphyrins with diverse photophysical and biological properties.[1][2] The insertion of cadmium(II) into the protoporphyrin IX macrocycle yields Cd(II) Protoporphyrin IX, a compound with potential applications in toxicology research and as a fluorescent probe, owing to the unique spectroscopic signatures of metalloporphyrins.[3][4]

This guide outlines a detailed methodology for the synthesis of this compound, its purification, and its characterization by UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound involves the insertion of a cadmium(II) ion into the porphyrin macrocycle. While a specific detailed protocol for this exact complex is not widely published, a general and reliable method for metalloporphyrin synthesis can be adapted. This typically involves the reaction of the free-base porphyrin with a cadmium salt in a suitable high-boiling solvent.

Experimental Protocol

Materials:

-

Protoporphyrin IX (CAS: 553-12-8)[5]

-

Cadmium(II) acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O) or Cadmium(II) chloride (CdCl₂)

-

N,N-Dimethylformamide (DMF) or a mixture of Chloroform (B151607)/Methanol (B129727)

-

Silica (B1680970) gel for column chromatography[6]

-

Methanol (MeOH)

Procedure:

-

Dissolution: Dissolve Protoporphyrin IX (1 equivalent) in a minimal amount of a suitable solvent. DMF is a common choice due to its high boiling point and ability to dissolve both reactants. A mixture of chloroform and methanol can also be used.[7]

-

Addition of Cadmium Salt: Add an excess of the cadmium(II) salt (e.g., 5-10 equivalents of cadmium(II) acetate dihydrate) to the solution. The excess salt helps to drive the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux (for DMF, this is around 153 °C) and monitor the reaction progress using UV-Vis spectroscopy. The reaction is typically complete within 2-4 hours. The completion of the reaction is indicated by the shift in the Soret band and the simplification of the Q-band region in the UV-Vis spectrum.[8]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel.[6]

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column, collecting the fractions containing the desired product. The product is typically a vibrant red-purple compound.

-

Monitor the fractions by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Synthesis and purification workflow for this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques. Below are the expected characterization data, with comparative data for the parent Protoporphyrin IX.

Physicochemical Properties

| Property | Protoporphyrin IX | This compound (Expected) |

| CAS Number | 553-12-8[5] | 80216-25-7[9] |

| Molecular Formula | C₃₄H₃₄N₄O₄[5] | C₃₄H₃₂CdN₄O₄[9] |

| Molecular Weight | 562.66 g/mol [5] | 673.05 g/mol [9] |

| Appearance | Deeply colored solid[5] | Purple solid |

| Solubility | Not soluble in water; soluble in some organic solvents[5][10] | Expected to be soluble in organic solvents like DMF, DMSO |

UV-Vis Spectroscopy

The insertion of a metal ion into the porphyrin ring leads to characteristic changes in the UV-Vis spectrum. The Soret band (around 400 nm) typically remains intense but may shift slightly and become narrower. The four Q-bands of the free-base porphyrin in the 500-650 nm region collapse into two bands upon metallation due to an increase in molecular symmetry.[8][11]

| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Solvent |

| Protoporphyrin IX | ~406-410[11][12] | ~503, 537, 574, 628[11] | Various |

| This compound (Expected) | ~410-420 | Two bands expected between 500-600 nm | DCM/DMF |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant change in the ¹H NMR spectrum upon metallation is the disappearance of the signal from the two inner N-H protons, which typically appears as a broad singlet in the upfield region (around -4 ppm) for the free-base porphyrin.[13] The signals of the protons on the porphyrin periphery will also experience shifts due to the electronic effects of the coordinated cadmium ion.

| Proton Environment | Protoporphyrin IX (¹H NMR in DMSO-d₆, ppm)[14] | This compound (Expected ¹H NMR, ppm) |

| -NH (inner protons) | ~ -3.8 (broad singlet, 2H) | Absent |

| Meso-H | ~ 9.9 - 10.1 (singlets, 4H) | Expected to shift slightly downfield |

| Vinyl-H | ~ 6.1 - 8.4 (multiplets, 6H) | Expected to show some shifts |

| -CH₂CH₂COOH | ~ 3.1 - 4.3 (multiplets, 8H) | Expected to show some shifts |

| Methyl-H | ~ 3.5 - 3.7 (singlets, 12H) | Expected to shift slightly |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for confirming the molecular weight of the synthesized complex. The expected mass-to-charge ratio (m/z) for the molecular ion of this compound can be calculated.

| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) |

| Protoporphyrin IX | ESI+ | 563.26[15] |

| This compound | ESI+ | 673.15 (for ¹¹⁴Cd) |

Potential Signaling Pathway Interactions

While specific signaling pathways for this compound are not well-documented, its biological effects can be inferred from the known roles of protoporphyrin IX and the toxicology of cadmium. Cadmium is a known toxic heavy metal that can interfere with various biological processes. One of its key targets is the heme biosynthesis pathway, where it can inhibit the enzyme ferrochelatase.[4]

The following diagram illustrates a hypothetical mechanism of toxic action where this compound formation or the presence of cadmium ions could disrupt the normal heme synthesis pathway.

Hypothetical disruption of the heme synthesis pathway by cadmium.

This proposed pathway suggests that the presence of cadmium can lead to the formation of this compound and inhibit ferrochelatase, leading to an accumulation of protoporphyrin IX and the formation of the aberrant cadmium complex, which could have downstream toxic effects.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The detailed protocols and expected characterization data will be valuable for researchers in chemistry, biology, and drug development who are interested in exploring the properties and applications of this and other metalloporphyrins. Further research is warranted to fully elucidate the specific biological activities and potential signaling pathways of this compound.

References

- 1. Recent Advances in Porphyrin-Based Materials for Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Porphyrin Metal-organic Framework Sensors for Chemical and Biological Sensing: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Interactions among lead, cadmium, and arsenic in relation to porphyrin excretion patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 6. santaisci.com [santaisci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. xcessbio.com [xcessbio.com]

- 10. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Insights into the Binding and Degradation Mechanisms of Protoporphyrin IX by the Translocator Protein TSPO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bmse001177 Protoporphyrin IX at BMRB [bmrb.io]

- 15. Amino acid and peptide conjugates of protoporphyrin: preparation and analysis by high-performance liquid chromatography, high-performance liquid chromatography/electrospray ionization mass spectrometry and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Photophysical Properties of Cd(II) Protoporphyrin IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protoporphyrin IX and its Metal Complexes

Protoporphyrin IX (PpIX) is a vital precursor to heme, a critical component of hemoglobin and various enzymes. The insertion of different metal ions into the porphyrin ring dramatically alters its photophysical and photochemical properties. Cadmium(II), a d¹⁰ metal ion, is expected to form a fluorescent complex with protoporphyrin IX. Understanding the efficiency of this fluorescence, quantified by the fluorescence quantum yield (Φf), is essential for its potential applications.

Quantitative Data on Related Cadmium Porphyrin Complexes

Direct quantitative data for the fluorescence quantum yield of Cd(II) protoporphyrin IX is not prominently reported. However, data from a closely related cadmium porphyrin complex, (Pyrazine)[Meso-tetrakis(para-methoxyphenyl)-porphyrinato)-cadmium(II)] ([Cd(TMPP)(Pyz)]), provides valuable insight into the photophysical behavior of such compounds. The insertion of the cadmium metal into the porphyrin ring is a key determinant of these properties[1][2].

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| [Cd(TMPP)(Pyz)] | CH₂Cl₂ | 0.13 | [2] |

| H₂TMPP (free-base) | CH₂Cl₂ | 0.73 | [2] |

| [Cd(TMPP)] | CH₂Cl₂ | 0.57 | [2] |

Note: Singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of generating singlet oxygen upon photoexcitation and is inversely related to the fluorescence quantum yield. A lower ΦΔ often suggests a higher Φf.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a compound is determined relative to a standard with a known quantum yield. This section details a generalized, comprehensive protocol for measuring the fluorescence quantum yield of a metalloporphyrin like this compound.

3.1. Materials and Instrumentation

-

Fluorometer: A calibrated spectrofluorometer capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

-

Solvent: A spectroscopic grade, non-fluorescent solvent in which both the sample and the standard are soluble and stable.

-

Standard Compound: A well-characterized fluorescent standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

-

This compound: Synthesized and purified.

-

High-purity inert gas (e.g., Argon or Nitrogen): For deoxygenating solutions, if required.

3.2. Sample Preparation

-

Prepare Stock Solutions: Prepare stock solutions of the standard and the this compound sample in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of five to six dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

3.3. Measurement Procedure

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectrum for each dilution of the standard and the sample.

-

Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be a wavelength at which both the sample and the standard absorb light.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to λex.

-

Record the fluorescence emission spectrum for each dilution of the standard and the sample. The emission range should cover the entire fluorescence band of the compound.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements of the sample and the standard.

-

Record the fluorescence spectrum of the pure solvent (blank) under the same conditions.

-

3.4. Data Analysis and Calculation

-

Correct for Solvent Background: Subtract the integrated fluorescence intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for each corrected spectrum.

-

Plot Graphs: For both the standard and the sample, plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the Gradients: The plots should be linear. Determine the gradient (slope) of the straight line for both the standard (Grad_std) and the sample (Grad_spl).

-

Calculate the Quantum Yield: The fluorescence quantum yield of the sample (Φf_spl) is calculated using the following equation:

Φf_spl = Φf_std * (Grad_spl / Grad_std) * (n_spl² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_spl and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

n_spl and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

Visualizations

4.1. Heme Biosynthesis Pathway

Protoporphyrin IX is the final intermediate in the heme biosynthetic pathway before the insertion of iron. Understanding this pathway provides context for the biological significance of PpIX and its metal derivatives.

Caption: Simplified Heme Biosynthesis Pathway.

4.2. Experimental Workflow for Fluorescence Quantum Yield Determination

The following diagram illustrates the key steps involved in the relative measurement of fluorescence quantum yield.

References

An In-depth Technical Guide to the Photophysical Properties of Cd(II) Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the photophysical properties of Cadmium (II) Protoporphyrin IX are scarce in the published literature. This guide provides a comprehensive overview based on the known properties of the free-base Protoporphyrin IX and analogous Cadmium (II) porphyrin complexes. The data for a structurally related Cadmium (II) porphyrin is presented as a predictive reference.

Introduction

Protoporphyrin IX (PpIX) is a naturally occurring tetrapyrrole macrocycle that serves as a crucial precursor in the biosynthesis of heme and chlorophyll.[1] Its unique electronic structure gives rise to distinct photophysical properties, making it a subject of significant interest in various scientific and biomedical fields. The insertion of a metal ion, such as Cadmium (II), into the porphyrin core can modulate these properties, opening avenues for new applications in areas like photodynamic therapy (PDT) and bio-imaging.

This technical guide provides a detailed examination of the anticipated photophysical characteristics of Cd(II) Protoporphyrin IX. It includes a summary of quantitative data from a representative Cd(II) porphyrin complex, detailed experimental protocols for characterization, and visualizations of relevant pathways and workflows.

Core Photophysical Properties

The photophysical behavior of metalloporphyrins is governed by the electronic transitions within the highly conjugated π-system of the porphyrin ring, which are influenced by the central metal ion.

Absorption Spectroscopy

Porphyrins exhibit a characteristic absorption spectrum dominated by an intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, referred to as Q bands. The insertion of a diamagnetic metal ion like Cd(II) typically simplifies the Q-band structure from four peaks in the free-base porphyrin to two.

Emission Spectroscopy

Upon excitation, this compound is expected to exhibit fluorescence, a radiative decay process from the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest energy Q-band absorption. The presence of the heavy cadmium atom may also enhance intersystem crossing to the triplet state, potentially leading to phosphorescence, although this is often weak at room temperature in solution.

Quantitative Photophysical Data

Due to the lack of specific data for this compound, the following tables summarize the photophysical properties of the free-base Protoporphyrin IX and a representative Cadmium (II) porphyrin complex, (pyrazine)(meso-tetrakis(4-tert-methoxyphenyl)-porphyrinato)-cadmium (II) ([Cd(TMPP)(Pyz)]). This information provides a basis for predicting the behavior of this compound.

Table 1: Photophysical Properties of Free-Base Protoporphyrin IX

| Parameter | Value | Solvent/Conditions |

| Absorption Maxima (λ_abs) | ||

| Soret Band | ~400-410 nm | Various organic solvents |

| Q-Bands | ~505, 540, 575, 630 nm | Various organic solvents |

| Emission Maxima (λ_em) | ~620-635 nm and ~675-700 nm | Various organic solvents[2][3] |

| Fluorescence Quantum Yield (Φ_f) | ~0.10 - 0.30 | Varies with solvent and aggregation state |

Table 2: Photophysical Properties of a Representative Cd(II) Porphyrin Complex ([Cd(TMPP)(Pyz)])

| Parameter | Value | Solvent/Conditions |

| Absorption Maxima (λ_abs) | ||

| Soret Band | 437 nm | Not specified |

| Q-Bands | 573 nm, 617 nm | Not specified |

| Emission Maxima (λ_em) | 618 nm, 656 nm | Not specified |

| Fluorescence Quantum Yield (Φ_f) | 0.03 | Not specified |

Experimental Protocols

The following are detailed methodologies for the synthesis and photophysical characterization of metalloporphyrins like this compound.

Synthesis of this compound

A general method for the insertion of cadmium into a porphyrin ring involves the following steps:

-

Dissolution of Porphyrin: Protoporphyrin IX is dissolved in a suitable organic solvent, such as dimethylformamide (DMF) or chloroform.

-

Addition of Metal Salt: A cadmium salt, typically cadmium (II) acetate (B1210297) or cadmium (II) chloride, is added to the porphyrin solution in excess.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the changes in the Q-band region.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel or alumina (B75360) to separate the metalloporphyrin from the unreacted free-base porphyrin and excess metal salts.

-

Characterization: The final product is characterized by techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy to confirm the insertion of the cadmium ion.

UV-Vis Absorption Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, DMF, or chloroform) at a known concentration (typically in the micromolar range).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

-

Measurement: The absorbance of the solution is measured over a wavelength range of approximately 350 nm to 700 nm. A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The absorption maxima of the Soret and Q-bands are identified. The molar extinction coefficients (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., a photomultiplier tube) is used.

-

Measurement: The sample is excited at a wavelength corresponding to one of its absorption bands (typically the Soret band or a Q-band). The emission spectrum is recorded over a wavelength range starting from just above the excitation wavelength to the near-infrared region.

-

Data Analysis: The wavelengths of maximum fluorescence emission are determined. The spectra should be corrected for the wavelength-dependent response of the instrument.

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield is typically determined using a relative method with a well-characterized standard.

-

Standard Selection: A fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region to the sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a well-characterized porphyrin).

-

Measurement: The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions. A series of solutions of varying concentrations (with absorbance at the excitation wavelength ranging from 0.02 to 0.1) should be prepared for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines, and the ratio of the slopes can be used in the calculation.

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not well-documented, its structural similarity to Protoporphyrin IX suggests potential involvement in similar biological processes, particularly in the context of photodynamic therapy.

General Mechanism of Protoporphyrin IX-Mediated Photodynamic Therapy

Protoporphyrin IX, often induced in cancer cells by the administration of 5-aminolevulinic acid (5-ALA), acts as a photosensitizer.[4] Upon light activation, it can trigger a cascade of events leading to cell death.[5]

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photodynamic therapy with endogenous protoporphyrin IX: basic principles and present clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Stability of Cd(II) Protoporphyrin IX in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of Cadmium(II) protoporphyrin IX [Cd(II)PPIX] in different solvent environments. Due to its unique photophysical properties, Cd(II)PPIX is a compound of interest in various research and development areas, including photodynamic therapy and catalysis. However, its utility is intrinsically linked to its stability. This document summarizes the key factors influencing the stability of Cd(II)PPIX, outlines experimental protocols for its assessment, and provides a framework for understanding its degradation pathways.

Introduction to Metalloporphyrin Stability

Porphyrins are a class of macrocyclic compounds with a highly conjugated system that gives them their characteristic intense absorption in the visible region of the electromagnetic spectrum. When a metal ion is coordinated within the porphyrin core, a metalloporphyrin is formed. The stability of these complexes is paramount for their practical applications and is influenced by several factors, including the nature of the central metal ion, the specific porphyrin ligand, and the surrounding solvent environment.

The stability of metalloporphyrins in solution is often challenged by two primary degradation pathways:

-

Demetalation: The loss of the central metal ion, which can be catalyzed by protons (acid-catalyzed demetalation). This process results in the formation of the free-base porphyrin.

-

Macrocycle Degradation: Oxidative or photo-oxidative cleavage of the porphyrin ring itself, leading to the formation of various degradation products.

Solvent properties such as polarity, coordinating ability, and acidity play a crucial role in the kinetics of these degradation processes.

Stability of Cd(II) Protoporphyrin IX: A Qualitative Overview

Cadmium(II) protoporphyrin IX is a metalloporphyrin where a cadmium ion (Cd²⁺) is chelated by the protoporphyrin IX dianion. Literature suggests that Cd(II) porphyrin complexes, in general, are considered relatively labile compared to other metalloporphyrins, such as those containing Ni(II) or Cu(II). This lability indicates a higher susceptibility to demetalation, particularly in acidic or even neutral protic solvents. The mechanism often involves the protonation of the pyrrole (B145914) nitrogen atoms, which facilitates the release of the cadmium ion.

Solvent-solute interactions are significant in determining the stability of metalloporphyrin complexes.[1] The nature of the solvent can influence the electronic structure of the porphyrin and the coordination sphere of the central metal ion, thereby affecting the strength of the metal-porphyrin bonds.

Quantitative Stability Data

The following table presents kinetic data for the metal exchange reaction between Cadmium(II) mesoporphyrin (CdMP) and cobalt(II) chloride in acetonitrile. This serves as an illustrative example of the type of quantitative data that can be obtained from stability studies. It is important to note that these values represent a metal exchange reaction and not a direct degradation or demetalation in a neat solvent.

| Solvent | Reactant | Temperature (°C) | Rate Constant (k) |

| Acetonitrile | CoCl₂ | 25 | k₁ = 0.133 ± 0.011 s⁻¹ |

| Acetonitrile | CoCl₂ | 35 | k₁ = 0.201 ± 0.015 s⁻¹ |

| Acetonitrile | CoCl₂ | 45 | k₁ = 0.289 ± 0.021 s⁻¹ |

Data adapted from a study on Cadmium(II) mesoporphyrin. The rate constant k₁ corresponds to the formation of an intermediate product in the metal exchange reaction.[2]

Experimental Protocols for Stability Assessment

To determine the stability of this compound in different solvents, a systematic experimental approach is required. The following protocols outline the key methodologies for such an investigation.

Sample Preparation

Objective: To prepare standardized solutions of this compound in a range of solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Ethanol, Chloroform, Acetonitrile)

-

Volumetric flasks

-

Micropipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable and soluble (e.g., DMSO or DMF).

-

From the stock solution, prepare working solutions of a specific concentration (e.g., 10 µM) in the different solvents to be tested.

-

Ensure the solutions are prepared in low-light conditions to minimize photodegradation during preparation.

-

Prepare a control sample of the stock solution to monitor its stability over the course of the experiment.

UV-Visible Spectrophotometry for Monitoring Degradation

Objective: To monitor the degradation of this compound over time by observing changes in its UV-Visible absorption spectrum.

Equipment:

-

UV-Visible Spectrophotometer

Procedure:

-

Record the initial UV-Visible spectrum (typically 350-700 nm) of the Cd(II)PPIX solution in each solvent immediately after preparation. The characteristic Soret band (around 410-420 nm) and Q-bands (500-600 nm) should be recorded.[3]

-

Store the solutions under controlled conditions (e.g., constant temperature, in the dark or under a specific light source for photodegradation studies).

-

At regular time intervals (e.g., every hour, or as determined by preliminary experiments), record the UV-Visible spectrum of each solution.

-

Monitor the decrease in the absorbance of the Soret band of Cd(II)PPIX and the potential appearance of new peaks corresponding to the free-base protoporphyrin IX (which has a different Soret band position and four Q-bands) or other degradation products.[3]

-

The rate of degradation can be determined by plotting the natural logarithm of the absorbance at the Soret band maximum versus time.

Fluorescence Spectroscopy for Enhanced Sensitivity

Objective: To monitor the degradation of this compound with higher sensitivity using fluorescence spectroscopy.

Equipment:

-

Fluorometer

Procedure:

-

Record the initial fluorescence emission spectrum of the Cd(II)PPIX solution in each solvent. The excitation wavelength should be set at the Soret band maximum.

-

Cd(II)PPIX is expected to have a characteristic fluorescence emission spectrum.

-

Store the solutions under the same controlled conditions as for the UV-Vis studies.

-

At regular time intervals, record the fluorescence emission spectrum.

-

Demetalation will lead to the formation of free-base protoporphyrin IX, which has a distinct and strong fluorescence emission at different wavelengths (typically around 635 nm and 705 nm).[4]

-

The increase in the fluorescence intensity of the free-base porphyrin can be used to quantify the degradation of the Cd(II)PPIX complex.

High-Performance Liquid Chromatography (HPLC) for Product Separation

Objective: To separate and quantify this compound and its degradation products.

Equipment:

-

HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector)

-

Reversed-phase C18 column

Procedure:

-

Develop an HPLC method capable of separating this compound from free-base protoporphyrin IX and potential degradation products. This will likely involve a gradient elution with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer.

-

Inject an aliquot of the sample from the stability study at various time points.

-

Quantify the peak area of this compound and any appearing degradation products.

-

The decrease in the peak area of Cd(II)PPIX over time will provide a direct measure of its degradation rate.

Visualizing Stability and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts of metalloporphyrin stability and the experimental procedures.

Caption: Degradation pathways of this compound.

Caption: Workflow for assessing Cd(II)PPIX stability.

Conclusion

The stability of this compound is a critical parameter for its application in various scientific and industrial fields. While quantitative data on its degradation in a wide range of organic solvents is sparse, this guide provides a comprehensive overview of the factors influencing its stability and detailed protocols for its experimental determination. The primary degradation pathways involve demetalation, particularly in the presence of acids, and photo-oxidation of the porphyrin macrocycle. Researchers and drug development professionals are encouraged to perform stability studies in their specific solvent systems of interest using the outlined spectrophotometric and chromatographic methods to ensure the reliability and efficacy of their applications involving this compound. The provided diagrams offer a clear visual representation of the degradation pathways and the experimental workflow for stability assessment.

References

Aggregation Behavior of Cd(II) Protoporphyrin IX in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aggregation behavior of Cadmium(II) Protoporphyrin IX [Cd(II) PPIX] in aqueous solutions. Protoporphyrin IX and its metal complexes are of significant interest in various fields, including photodynamic therapy, diagnostics, and materials science. Their propensity to self-assemble into various nano- and microstructures in aqueous media profoundly influences their photophysical, chemical, and biological properties. Understanding and controlling this aggregation behavior is paramount for the rational design and application of porphyrin-based technologies. This document synthesizes the current understanding of protoporphyrin IX aggregation, drawing parallels for the behavior of its Cadmium(II) complex. It details the influence of environmental factors, provides experimental protocols for characterization, and presents quantitative data in a structured format. Furthermore, this guide illustrates key concepts through signaling pathways and experimental workflow diagrams to facilitate a deeper understanding of the underlying principles.

Introduction

Protoporphyrin IX (PPIX) is an amphiphilic molecule characterized by a hydrophobic porphyrin core and two hydrophilic propionate (B1217596) side chains.[1] This amphiphilicity drives its self-assembly in aqueous solutions, leading to the formation of various aggregated species, including dimers, and higher-order H- and J-type aggregates.[2][3] The insertion of a metal ion, such as Cadmium(II), into the porphyrin core is expected to significantly modulate this aggregation behavior through effects on the electronic structure and intermolecular interactions of the porphyrin macrocycle.

The aggregation state of metalloprotoporphyrins is a critical determinant of their functionality. For instance, aggregation can lead to significant changes in the UV-visible absorption and fluorescence spectra, including shifts in the Soret and Q-bands and fluorescence quenching.[1][4] These changes can impact applications such as fluorescence-based detection and photodynamic therapy, where the monomeric form is often the most active species.

This guide will explore the fundamental principles governing the aggregation of Cd(II) PPIX, drawing upon the extensive research conducted on metal-free PPIX and other metalloprotoporphyrins.

Factors Influencing Aggregation

The self-assembly of Cd(II) PPIX in aqueous solution is a dynamic process governed by a delicate balance of intermolecular forces, including π-π stacking, hydrophobic interactions, hydrogen bonding, and electrostatic interactions.[5] Key environmental factors that influence this equilibrium are:

-

pH: The pH of the aqueous solution plays a pivotal role in determining the ionization state of the propionate side chains of PPIX. At low pH (below 4.5), the propionate groups are protonated, leading to the formation of H-aggregates.[1][4] In contrast, at high pH (above 9), the deprotonated carboxylate groups promote the formation of dimers.[1] At physiological pH (around 7.4), a mixture of dimers and higher-order aggregates is typically observed.[1][4]

-

Ionic Strength: The concentration of salts in the solution can influence the electrostatic interactions between porphyrin molecules. Increased ionic strength can screen the repulsion between charged propionate groups, thereby promoting aggregation.

-

Concentration: As with any self-assembling system, the concentration of Cd(II) PPIX is a critical factor. Above a certain critical aggregation concentration (CAC), the formation of aggregates becomes thermodynamically favorable.

-

Solvent Composition: The presence of organic co-solvents or surfactants can significantly alter the aggregation behavior by modifying the polarity of the medium and interacting with the porphyrin molecules.

Spectroscopic Signatures of Aggregation

UV-visible and fluorescence spectroscopy are powerful techniques for monitoring the aggregation of porphyrins. The formation of different aggregated species gives rise to distinct spectral changes:

-

Monomers: In highly dilute solutions or in the presence of detergents, Cd(II) PPIX is expected to exist predominantly as monomers. The UV-visible spectrum of monomeric PPIX is characterized by a sharp and intense Soret band around 400 nm and four weaker Q-bands in the 500-700 nm region.[1][6]

-

Dimers and H-Aggregates: The formation of face-to-face (H-type) aggregates typically results in a blue shift and broadening of the Soret band.[6] This is a consequence of the excitonic coupling between the transition dipoles of the stacked porphyrin macrocycles.

-

J-Aggregates: Head-to-tail (J-type) aggregates, on the other hand, exhibit a red-shifted and narrowed Soret band.

Fluorescence spectroscopy provides complementary information. Aggregation often leads to significant fluorescence quenching due to self-quenching mechanisms.[1]

Quantitative Data on Protoporphyrin IX Aggregation

| Aggregation State | pH Range | Soret Band (nm) | Q-Bands (nm) | Fluorescence Emission | Reference |

| Monomer | < 3 | ~409 (sharp) | ~558, ~604 | Strong | [1][2] |

| H-Aggregates | 3 - 7 | ~356, ~466 (broad shoulders) | Multiple bands | Quenched | [1][2] |

| Dimers & H-Aggregates | ~7.4 | ~379, ~469 (broad shoulders) | Multiple bands | Partially Quenched | [1] |

| Dimers | > 8 | ~380 | Multiple bands | Moderate | [1][2] |

Experimental Protocols

This section outlines general experimental protocols for studying the aggregation of Cd(II) Protoporphyrin IX in aqueous solution.

Preparation of Stock Solutions

-

This compound Stock: Due to the low aqueous solubility of protoporphyrins, a stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or a dilute solution of NaOH. A typical concentration for a stock solution is 1-10 mM.

-

Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 4, 7.4, and 9) and ionic strengths to investigate their effect on aggregation.

UV-Visible Spectroscopy

-

Sample Preparation: Add a small aliquot of the Cd(II) PPIX stock solution to the desired buffer to achieve the final target concentration (typically in the micromolar range). Ensure thorough mixing.

-

Measurement: Record the UV-visible absorption spectrum from 300 to 700 nm using a spectrophotometer. Use the corresponding buffer as a blank.

-

Analysis: Analyze the position, shape, and intensity of the Soret and Q-bands to determine the predominant aggregation state.

Fluorescence Spectroscopy

-

Sample Preparation: Prepare samples as described for UV-visible spectroscopy.

-

Measurement: Excite the sample at a wavelength corresponding to the Soret band (e.g., 405 nm) and record the emission spectrum over a suitable range (e.g., 550-750 nm).

-

Analysis: Analyze the fluorescence intensity and the position of the emission maxima. A decrease in fluorescence intensity is indicative of aggregation-induced quenching.

Dynamic Light Scattering (DLS)

-

Sample Preparation: Prepare samples in the desired buffer. The solutions should be filtered to remove any dust particles.

-

Measurement: Use a DLS instrument to measure the size distribution of particles in the solution.

-

Analysis: The presence of larger particles (in the nanometer to micrometer range) provides direct evidence for the formation of aggregates.

Visualizing Aggregation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.

Caption: Proposed aggregation pathway of this compound in aqueous solution.

Caption: Experimental workflow for characterizing the aggregation of this compound.

Conclusion and Future Directions

The aggregation of this compound in aqueous solution is a complex phenomenon governed by a multitude of factors. While direct experimental data for this specific metalloporphyrin is limited, the extensive knowledge base for metal-free protoporphyrin IX provides a robust framework for predicting and understanding its behavior. Spectroscopic and light scattering techniques are indispensable tools for characterizing the various aggregated species.

Future research should focus on obtaining specific quantitative data for Cd(II) PPIX, including its critical aggregation concentration under various conditions and the thermodynamic parameters of its self-assembly. Such studies will be crucial for the rational design of Cd(II) PPIX-based systems for applications in drug delivery, photomedicine, and materials science. Furthermore, advanced techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) could provide valuable insights into the morphology of the aggregates. A deeper understanding of the interplay between the central cadmium ion and the porphyrin macrocycle in driving aggregation will undoubtedly open new avenues for the development of novel functional materials.

References

- 1. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stacking Geometries of Early Protoporphyrin IX Aggregates Revealed by Gas-Phase Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Cd(II) Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX (PPIX) is a crucial precursor to heme and chlorophyll, playing a vital role in numerous biological processes. The insertion of different metal ions into the porphyrin macrocycle gives rise to a diverse class of metalloporphyrins with unique chemical, physical, and biological properties. This guide focuses on the coordination chemistry of Cadmium(II) Protoporphyrin IX (Cd(II)PPIX), a synthetic metalloporphyrin with emerging applications in research and drug development. While less studied than its zinc or iron counterparts, Cd(II)PPIX offers interesting photophysical properties and potential as a biological probe and inhibitor.

This technical guide provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of Cd(II)PPIX, including detailed experimental protocols and a summary of key quantitative data.

Synthesis and Characterization

The synthesis of Cd(II)PPIX involves the insertion of a cadmium(II) ion into the protoporphyrin IX macrocycle. This is typically achieved by reacting protoporphyrin IX with a cadmium(II) salt in an appropriate solvent.

Experimental Protocol: Synthesis of Cd(II) Protoporphyrin IX

This protocol is adapted from established methods for the synthesis of other metalloporphyrins.

Materials:

-

Protoporphyrin IX (H₂PPIX)

-

Cadmium(II) acetate (B1210297) dihydrate (Cd(OAc)₂·2H₂O)

-

N,N-Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Distilled water

Procedure:

-

Dissolution: Dissolve Protoporphyrin IX (1 equivalent) in a minimal amount of DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Cadmium Salt: In a separate flask, dissolve an excess of Cadmium(II) acetate dihydrate (e.g., 5-10 equivalents) in a small volume of methanol.

-

Reaction: Add the methanolic solution of the cadmium salt to the stirring solution of protoporphyrin IX.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using UV-Vis spectroscopy. The reaction is typically complete when the characteristic Soret band of the free-base porphyrin shifts to the position indicative of the cadmium complex.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by washing with water to remove excess metal salts, followed by recrystallization from a solvent mixture such as chloroform/methanol. Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

-

Characterization: Confirm the identity and purity of the synthesized Cd(II)PPIX using UV-Vis spectroscopy, ¹H and ¹¹³Cd NMR spectroscopy, and mass spectrometry.

Characterization Techniques

A suite of spectroscopic techniques is employed to confirm the successful synthesis and purity of Cd(II)PPIX.

UV-Visible Spectroscopy: The insertion of cadmium into the porphyrin ring leads to a characteristic shift in the absorption spectrum. The Soret band of Cd(II)PPIX is typically red-shifted compared to the free-base porphyrin, and the four Q-bands of the free-base collapse into two Q-bands for the metalloporphyrin, indicating an increase in symmetry from D₂h to D₄h.

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the structure of the porphyrin macrocycle. Upon metal insertion, the signals corresponding to the inner N-H protons of the free-base porphyrin disappear.

-

¹¹³Cd NMR: Cadmium-113 is a spin-1/2 nucleus, making ¹¹³Cd NMR a powerful tool for probing the coordination environment of the cadmium ion. The chemical shift of the ¹¹³Cd signal is sensitive to the nature of the axial ligands coordinated to the metal center.

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized Cd(II)PPIX.

Coordination Chemistry: Axial Ligation

The cadmium(II) ion in the porphyrin macrocycle is coordinatively unsaturated and can readily bind one or two axial ligands. This axial coordination is a key feature of its chemistry and is crucial for its potential applications.

Coordination with Nitrogenous Ligands

Cd(II) porphyrins form stable complexes with a variety of nitrogen-containing ligands, such as pyridines and imidazoles. The strength of this interaction can be quantified by determining the stability constants (K) of the complexes.

Table 1: Representative Stability Constants for Axial Ligation to Metalloporphyrins

| Metal Porphyrin | Ligand | Solvent | Log K₁ | Log K₂ | Reference (Analogous Systems) |

| Cd(II)TPP | Pyridine | Toluene | 3.8 | - | [1] |

| Cd(II)TPP | Imidazole | Benzene | 4.5 | - | [1] |

| Zn(II)TPP | Pyridine | Benzene | 3.4 | - | [1] |

| Zn(II)TPP | Imidazole | Benzene | 4.1 | - | [1] |

Experimental Protocol: Determination of Stability Constants by UV-Vis Titration

Materials:

-

Stock solution of Cd(II)PPIX of known concentration in a suitable solvent (e.g., chloroform, toluene).

-

Stock solution of the ligand (e.g., pyridine, imidazole) of known concentration in the same solvent.

-

UV-Vis spectrophotometer.

Procedure:

-

Initial Spectrum: Record the UV-Vis spectrum of a known concentration of the Cd(II)PPIX solution.

-

Titration: Add small aliquots of the ligand stock solution to the Cd(II)PPIX solution.

-

Spectral Monitoring: After each addition, record the UV-Vis spectrum. The coordination of the ligand will cause changes in the spectrum, particularly in the Soret and Q-bands.

-

Data Analysis: Monitor the change in absorbance at a specific wavelength as a function of the ligand concentration. The stability constant(s) can be determined by fitting the titration data to an appropriate binding model (e.g., 1:1 or 1:2 binding).

dot

Thermodynamics of Ligand Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of ligand binding, including the enthalpy (ΔH) and entropy (ΔS) of the reaction, in addition to the stability constant (K).

Table 2: Illustrative Thermodynamic Parameters for Ligand Binding to a Metalloporphyrin

| Metalloporphyrin System | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Generic M-Porphyrin + Ligand | -5 to -10 | -2 to -8 | -3 to -2 |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Materials:

-

Solution of Cd(II)PPIX of known concentration in a suitable buffer.

-

Solution of the ligand of known concentration in the same buffer.

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation: Degas both the protein and ligand solutions to remove dissolved air bubbles.

-

Loading: Load the Cd(II)PPIX solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Titration: Perform a series of injections of the ligand solution into the sample cell while monitoring the heat change.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then fitted to a binding model to determine the thermodynamic parameters (K, ΔH, and stoichiometry).

Potential Applications in Drug Development and Research

While research on Cd(II)PPIX is still emerging, its properties suggest several potential applications.

Inhibition of Heme Oxygenase

Heme oxygenase (HO) is an enzyme that catalyzes the degradation of heme. Inhibition of HO-1 is a therapeutic target in certain cancers. Other metalloprotoporphyrins, such as Zinc Protoporphyrin IX (ZnPPIX), are known inhibitors of HO-1. It is plausible that Cd(II)PPIX could also exhibit inhibitory activity against this enzyme.

dot

Fluorescent Probing

The inherent fluorescence of the porphyrin macrocycle can be modulated by the central metal ion and its coordination environment. Metalloporphyrins have been explored as fluorescent probes for various small molecules, including nitric oxide (NO). The coordination of NO to the metal center can alter the fluorescence properties of the complex, providing a basis for detection. The potential of Cd(II)PPIX as a fluorescent probe warrants further investigation.

dot

Conclusion

This compound represents a fascinating and underexplored member of the metalloporphyrin family. Its coordination chemistry, characterized by the ability to bind axial ligands, and its intriguing photophysical properties suggest a range of potential applications in fields from materials science to medicine. While specific quantitative data for Cd(II)PPIX remains to be fully elucidated, the experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this unique molecule. Further investigation into its coordination with various ligands and its interactions with biological systems will undoubtedly uncover new and exciting opportunities.

References

Synthesis of Novel Cd(II) Protoporphyrin IX Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel Cadmium(II) protoporphyrin IX (Cd(II) PPIX) derivatives. Protoporphyrin IX, a naturally occurring photosensitizer, serves as a versatile platform for the development of new therapeutic and diagnostic agents.[1] The introduction of a cadmium ion into the porphyrin core can modulate its photophysical properties, offering potential advantages in applications such as photodynamic therapy (PDT).[2] This document details the synthetic protocols for creating novel amide-functionalized PPIX derivatives and their subsequent metallation with cadmium. It includes a thorough compilation of characterization data, experimental methodologies, and visual representations of the synthetic workflow and a proposed mechanism of action for PDT. This guide is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, oncology, and materials science.

Introduction

Protoporphyrin IX (PPIX) is a key biological molecule, serving as the precursor to heme and chlorophyll.[3] Its inherent photosensitizing properties have made it a subject of intense research for applications in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[4][5] The therapeutic efficacy of PDT relies on a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cellular damage and apoptosis.[2]

The incorporation of metal ions into the porphyrin macrocycle to form metalloporphyrins can significantly alter their photophysical and biological properties.[6] Cadmium, a heavy metal, is known to influence the excited state lifetimes and intersystem crossing efficiencies of porphyrins, which are critical parameters for effective ROS generation. While the toxicity of free cadmium is a concern, its coordination within the stable porphyrin macrocycle can mitigate this issue, allowing for the exploration of its unique photophysical contributions.

This guide focuses on the synthesis of novel Cd(II) PPIX derivatives, specifically through the functionalization of the propionic acid side chains of the protoporphyrin IX macrocycle to form amide derivatives.[7] This approach allows for the introduction of various functionalities to tune the solubility, cellular uptake, and targeting capabilities of the final compound. We present a detailed experimental protocol for the synthesis of a representative novel derivative, N,N'-bis(2-aminoethyl)protoporphyrin IX diamide (B1670390), and its subsequent metallation with cadmium.

Synthesis of a Novel Cd(II) Protoporphyrin IX Derivative

The synthesis of a novel this compound derivative involves a two-step process: first, the functionalization of the protoporphyrin IX macrocycle, and second, the insertion of the cadmium ion.

Step 1: Synthesis of N,N'-bis(2-aminoethyl)protoporphyrin IX diamide

This procedure details the synthesis of an amide derivative of protoporphyrin IX by coupling ethylenediamine (B42938) to the carboxylic acid groups of protoporphyrin IX.

Experimental Protocol:

-

Activation of Protoporphyrin IX:

-

Dissolve protoporphyrin IX (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq) and N-hydroxysuccinimide (NHS) (2.2 eq) to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4 hours to activate the carboxylic acid groups.

-

-

Amide Coupling:

-

In a separate flask, dissolve an excess of ethylenediamine (10 eq) in anhydrous DMF.

-

Slowly add the activated protoporphyrin IX solution to the ethylenediamine solution dropwise with continuous stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

-

Work-up and Purification:

-

Remove the DMF under reduced pressure.

-

Redissolve the crude product in a minimal amount of dichloromethane (B109758) and wash with deionized water to remove excess ethylenediamine and other water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

-

Purify the product by column chromatography on silica (B1680970) gel using a dichloromethane/methanol (B129727) gradient to yield the pure N,N'-bis(2-aminoethyl)protoporphyrin IX diamide.

-

Step 2: Metallation with Cadmium(II)

This protocol describes the insertion of cadmium into the synthesized protoporphyrin IX derivative.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve the synthesized N,N'-bis(2-aminoethyl)protoporphyrin IX diamide (1.0 eq) in a suitable solvent such as DMF or a mixture of chloroform (B151607) and methanol.

-

Add a solution of cadmium(II) acetate (B1210297) dihydrate (Cd(OAc)₂·2H₂O) (5.0 eq) in methanol to the porphyrin solution.

-

-

Metallation Reaction:

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the progress of the reaction by UV-Vis spectroscopy, observing the shift in the Soret band and the changes in the Q-bands, which indicate the formation of the metalloporphyrin. The reaction is considered complete when no further changes in the spectrum are observed.

-

-

Purification:

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the resulting Cd(II) N,N'-bis(2-aminoethyl)protoporphyrin IX diamide by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol) to remove unreacted starting material and excess cadmium salt.

-

Characterization Data

The successful synthesis of the novel this compound derivative can be confirmed through various spectroscopic techniques. The following tables summarize the expected characterization data based on literature values for similar compounds.

UV-Visible Spectroscopy

The insertion of cadmium into the porphyrin ring leads to characteristic shifts in the absorption spectra.

| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference |

| Protoporphyrin IX (in DMSO) | ~405 | ~500, ~535, ~575, ~630 | [8][9] |

| This compound (in DMSO) | ~415-420 | ~540, ~580 | [8] |

| Novel Cd(II) PPIX Derivative (Expected) | ~420 | ~545, ~585 | - |

Table 1: UV-Visible absorption data for protoporphyrin IX and its Cd(II) complex.

Fluorescence Spectroscopy

Metallation with cadmium is expected to cause a blue shift in the emission spectrum.

| Compound | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Reference |

| Protoporphyrin IX (in DMSO) | ~400 | ~630, ~690 | [9] |

| This compound (in DMSO) | ~415 | ~588, ~640 | [8] |

| Novel Cd(II) PPIX Derivative (Expected) | ~420 | ~590, ~645 | - |

Table 2: Fluorescence emission data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Cadmium has two NMR active isotopes, ¹¹¹Cd and ¹¹³Cd, both with a spin of 1/2, which can provide valuable structural information.[10][11]

| Nucleus | Expected Chemical Shift Range (ppm) | Key Observations | Reference |

| ¹H NMR | Meso-H: 9.5-10.5β-Pyrrolic-H: 8.0-9.0Vinyl-H: 6.0-8.0Propionyl-H: 3.0-4.5Methyl-H: 3.0-4.0 | Disappearance of the inner N-H proton signals (~ -3 to -4 ppm) upon metallation. Shifts in the signals of protons close to the porphyrin core. | [12] |

| ¹³C NMR | Aromatic Carbons: 130-150Methyl Carbons: 10-15 | Shifts in the resonances of the pyrrole (B145914) carbons upon metallation. | [12] |

| ¹¹³Cd NMR | Varies widely with coordination environment | A single sharp signal is expected for the pentacoordinate or hexacoordinate Cd(II) center. | [10][13][14] |

Table 3: Expected NMR spectroscopic data for the novel this compound derivative.

Proposed Signaling Pathway in Photodynamic Therapy

The therapeutic effect of this compound derivatives in PDT is predicated on their ability to generate cytotoxic ROS upon light activation. The proposed signaling pathway leading to cell death is depicted below.

Upon absorption of light, the Cd(II) PPIX derivative is excited from its ground state (S₀) to a short-lived singlet excited state (S₁).[2] Through intersystem crossing, it transitions to a longer-lived triplet excited state (T₁). This triplet state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) via a Type II photochemical reaction.[2] These reactive oxygen species can cause oxidative damage to essential cellular components, ultimately leading to apoptosis and tumor destruction.[5][6]

Conclusion

This technical guide has outlined a detailed methodology for the synthesis and characterization of a novel this compound derivative. The provided experimental protocols, compiled characterization data, and illustrative diagrams offer a valuable resource for researchers interested in developing new metalloporphyrin-based agents for photodynamic therapy and other biomedical applications. The functionalization of the protoporphyrin IX macrocycle provides a versatile platform for tuning the properties of these photosensitizers, and the incorporation of cadmium offers a means to modulate their photophysical characteristics. Further research into the biological evaluation of these novel compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 5. Mechanism of tumor destruction following photodynamic therapy with hematoporphyrin derivative, chlorin, and phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (Cd) Cadmium NMR [chem.ch.huji.ac.il]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. A multiphase 113Cd NMR investigation of metalloporphyrin reorientation in cadmium-substituted myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inis.iaea.org [inis.iaea.org]

Methodological & Application

Application Notes and Protocols: Cd(II) Protoporphyrin IX as a Fluorescent Probe for Metal Ion Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX (PpIX), a naturally occurring photosensitizer and a crucial precursor to heme, exhibits intrinsic fluorescence properties that can be harnessed for the detection of various metal ions.[1][2] The interaction of PpIX with metal ions, particularly divalent cations, can lead to the formation of metalloporphyrin complexes, a process often accompanied by a significant quenching of the porphyrin's fluorescence.[3][4] This phenomenon forms the basis of its application as a fluorescent probe for metal ion sensing. The formation of the Cd(II) protoporphyrin IX complex, for instance, results in a change in the fluorescence signal, allowing for the quantification of cadmium ions. This document provides detailed application notes and experimental protocols for the use of protoporphyrin IX as a fluorescent probe for the detection of Cd(II) and other metal ions through fluorescence quenching.

Principle of Detection

The sensing mechanism is predicated on the quenching of the inherent fluorescence of protoporphyrin IX upon the coordination of a metal ion within its macrocyclic core. Protoporphyrin IX exhibits a characteristic fluorescence emission spectrum with two main peaks, typically in the red region of the spectrum (around 620 nm and 675 nm).[5] When a metal ion such as Cd(II) is introduced, it coordinates with the nitrogen atoms of the pyrrole (B145914) rings in the porphyrin macrocycle. This complex formation alters the electronic properties of the porphyrin, leading to a decrease in its fluorescence quantum yield, a phenomenon known as fluorescence quenching.

The nature of this quenching can be either static or dynamic. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (PpIX) and the quencher (metal ion).[3][4] Dynamic quenching, on the other hand, occurs when the excited fluorophore is deactivated upon collision with the quencher.[3][4] By monitoring the decrease in fluorescence intensity, the concentration of the target metal ion can be determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of fluorescence quenching and the general experimental workflow for metal ion sensing using protoporphyrin IX.

References

- 1. Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inis.iaea.org [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cd(II) Protoporphyrin IX in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of Cadmium (II) Protoporphyrin IX in photodynamic therapy (PDT) is an emerging area of research with limited published data. The following application notes and protocols are based on the general principles of photodynamic therapy, the known properties of protoporphyrin IX (PpIX), and data from related metalloporphyrin studies. These protocols should be considered as a starting point for investigation and will require optimization.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. Protoporphyrin IX (PpIX), a natural precursor to heme, is a well-known photosensitizer that can be endogenously produced in cancer cells upon administration of 5-aminolevulinic acid (ALA) or administered exogenously.

The incorporation of metal ions into the porphyrin macrocycle can significantly alter its photophysical and photochemical properties, potentially enhancing its therapeutic efficacy. This document explores the theoretical application of Cadmium (II) Protoporphyrin IX (Cd(II) PpIX) in PDT. Cadmium is a diamagnetic metal, and its complexation with porphyrins may influence the triplet state lifetime and singlet oxygen quantum yield of the photosensitizer.

Mechanism of Action

The proposed mechanism of action for Cd(II) PpIX-mediated PDT follows the general principles of photodynamic therapy.

Upon irradiation with light of a specific wavelength, the Cd(II) PpIX molecule is excited from its ground state (S₀) to a short-lived singlet state (S₁). It then undergoes intersystem crossing to a longer-lived triplet state (T₁). In the presence of molecular oxygen (³O₂), the excited triplet state of Cd(II) PpIX can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity (Type II PDT). Singlet oxygen can then oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and subsequent cell death through apoptosis or necrosis.

Data Presentation

The following tables summarize the known photophysical properties of Protoporphyrin IX and the expected or yet-to-be-determined properties of Cd(II) Protoporphyrin IX.

Table 1: Photophysical Properties

| Property | Protoporphyrin IX (PpIX) | This compound (Predicted/To be determined) | Reference |

| Soret Peak (nm) | ~405 | Expected shift upon metallation | |

| Q-bands (nm) | ~505, 540, 580, 635 | Expected shift and change in intensity | |

| Fluorescence Emission (nm) | ~635, 700 | Expected shift and change in quantum yield | |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5-0.7 | Potentially altered (may decrease based on studies of other Cd-porphyrins) |

Table 2: In Vitro Phototoxicity Data (Hypothetical)

| Cell Line | Photosensitizer | Concentration (µM) | Light Dose (J/cm²) | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Protoporphyrin IX | 0.1 - 10 | 5 | TBD |

| This compound | 0.1 - 10 | 5 | TBD | |

| A549 (Lung Cancer) | Protoporphyrin IX | 0.1 - 10 | 5 | TBD |

| This compound | 0.1 - 10 | 5 | TBD | |

| HEK293 (Normal Kidney) | Protoporphyrin IX | 0.1 - 10 | 5 | TBD |

| This compound | 0.1 - 10 | 5 | TBD |

Experimental Protocols

The following are proposed protocols for the synthesis, characterization, and in vitro evaluation of this compound for photodynamic therapy.

Synthesis of this compound

This protocol is adapted from general methods for the metallation of porphyrins.

Materials:

-

Protoporphyrin IX (commercially available)

-

Cadmium(II) acetate (B1210297) dihydrate (Cd(OAc)₂·2H₂O)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve Protoporphyrin IX in a minimal amount of chloroform in a round-bottom flask.

-

Add a 10-fold molar excess of Cadmium(II) acetate dihydrate dissolved in methanol.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by UV-Vis spectroscopy. The completion of the reaction is indicated by a shift in the Soret band.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform/methanol gradient.

-

Characterize the final product by UV-Vis spectroscopy, mass spectrometry, and NMR to confirm the insertion of cadmium.

In Vitro Phototoxicity Assay

This protocol outlines a standard procedure to assess the photodynamic efficacy of Cd(II) PpIX in a cancer cell line (e.g., MCF-7).

Materials:

-

Cancer cell line (e.g., MCF-7) and appropriate culture medium

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Light source with a specific wavelength corresponding to the absorption peak of Cd(II) PpIX (e.g., 635 nm LED array)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of Cd(II) PpIX (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a no-drug control.

-

Incubate the cells with the photosensitizer for a predetermined period (e.g., 4, 12, or 24 hours) in the dark.

-

After incubation, wash the cells with PBS to remove the extracellular photosensitizer.

-

Add fresh culture medium and irradiate the cells with a specific light dose (e.g., 5 J/cm²). Keep a set of plates in the dark as a control for dark toxicity.

-

After irradiation, incubate the cells for another 24 hours.

-

Assess cell viability using a standard assay like MTT or PrestoBlue according to the manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) to quantify the phototoxicity.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect the generation of intracellular ROS upon photoactivation of Cd(II) PpIX.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Cancer cell line

-

This compound

-

Light source

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format (e.g., 96-well black-walled plates or chamber slides).

-

Treat the cells with Cd(II) PpIX as described in the phototoxicity assay.

-

After the photosensitizer incubation, wash the cells and incubate them with 10 µM DCFH-DA for 30 minutes in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Irradiate the cells with the appropriate light dose.

-

Immediately measure the fluorescence intensity of the oxidized product (DCF) using a fluorescence microscope or a plate reader (excitation/emission ~485/535 nm). An increase in fluorescence indicates ROS production.

Signaling Pathway Analysis

PDT-induced cell death can occur through various signaling pathways, primarily apoptosis. The following diagram illustrates a general apoptotic signaling pathway that can be investigated.

Methods for Pathway Analysis:

-

Western Blotting: Analyze the expression levels of key apoptotic proteins such as Caspase-3, Caspase-9, PARP, Bcl-2, and Bax.

-

Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cells.

-

Mitochondrial Membrane Potential Assay: Employ fluorescent dyes like JC-1 or TMRE to assess mitochondrial depolarization, an early indicator of apoptosis.

Conclusion and Future Directions

The exploration of novel metalloporphyrins like this compound holds promise for advancing the field of photodynamic therapy. The protocols and information provided herein offer a foundational framework for researchers to investigate the potential of this compound. Key future research should focus on:

-

Quantitative determination of the singlet oxygen quantum yield of Cd(II) PpIX.

-

Comprehensive in vitro studies across a panel of cancer cell lines to assess its photodynamic window.

-

Investigation of its cellular uptake, subcellular localization, and mechanism of action.

-

In vivo studies in animal models to evaluate its therapeutic efficacy and safety profile.

By systematically addressing these research questions, the scientific community can determine the viability of this compound as a novel photosensitizer for photodynamic therapy.

Application Notes and Protocols for Cellular Imaging Using Cd(II) Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX (PpIX) and its metallated derivatives are of significant interest in biomedical research, particularly in the fields of cellular imaging and photodynamic therapy (PDT). The incorporation of a metal ion into the porphyrin ring can modulate its photophysical properties, cellular uptake, and biological activity. This document provides detailed application notes and protocols for the use of Cadmium (II) Protoporphyrin IX [Cd(II) PpIX] as a fluorescent probe for cellular imaging.